molecular formula C16H18N4O4 B13537170 4-((3-Aminopropyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

4-((3-Aminopropyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

Cat. No.: B13537170
M. Wt: 330.34 g/mol
InChI Key: GLENDMWZMABWHU-UHFFFAOYSA-N
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Description

4-((3-Aminopropyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (IUPAC name) is a cereblon (CRBN)-binding ligand widely utilized in proteolysis-targeting chimera (PROTAC) development. Its structure comprises a 2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione core linked to a 3-aminopropyl chain at the 4-position. This compound enables targeted protein degradation by recruiting CRBN, an E3 ubiquitin ligase, to tag specific proteins for proteasomal destruction . Its hydrochloride salt form enhances solubility and stability, making it a critical tool in drug discovery .

Properties

Molecular Formula

C16H18N4O4

Molecular Weight

330.34 g/mol

IUPAC Name

4-(3-aminopropylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C16H18N4O4/c17-7-2-8-18-10-4-1-3-9-13(10)16(24)20(15(9)23)11-5-6-12(21)19-14(11)22/h1,3-4,11,18H,2,5-8,17H2,(H,19,21,22)

InChI Key

GLENDMWZMABWHU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCN

Origin of Product

United States

Preparation Methods

Cyclization of N-(3-Aminophthaloyl)-Compounds with Carbonyldiimidazole (CDI)

a. Starting Materials:

  • N-(3-Aminophthaloyl)-glutamine or isoglutamine derivatives (Formula II or IIA)
  • 1,1′-Carbonyldiimidazole (CDI)

b. Reaction Conditions:

  • Solvent: Refluxing acetonitrile, N-methyl pyrrolidinone, or tetrahydrofuran
  • Temperature: 80°C to 87°C
  • Time: 1 to 5 hours, typically 3 hours in refluxing acetonitrile
  • Molar Ratio: Compound II to CDI from 1:1 to 1:1.2

c. Procedure:

The precursor amide compound (Formula II) is dissolved in the chosen solvent, and CDI is added in the specified molar ratio. The mixture is heated under reflux, promoting cyclization through carbamate formation and intramolecular ring closure, yielding the isoindoline-1,3-dione core. This process is scalable and suitable for large-scale synthesis, as detailed in patent US20070004920A1 and US7994327B2.

d. Variations:

  • Use of different solvents like tetrahydrofuran or N-methyl pyrrolidinone can influence reaction kinetics and yield.
  • Reaction times can be extended or shortened based on scale and temperature adjustments.

Cyclization of 3-Aminophthalic Acid with 3-Aminoglutarimide

a. Starting Materials:

  • 3-Aminophthalic acid or its salts
  • 3-Aminoglutarimide derivatives (Formula X)

b. Reaction Conditions:

  • Solvent: Typically acetic acid, with possible use of other polar solvents
  • Catalyst: Sodium acetate or other bases
  • Temperature: 120°C for overnight reactions
  • Method: Heating in a sealed vessel under reflux conditions

c. Procedure:

The acid and amide derivatives are reacted in acetic acid with sodium acetate, facilitating nucleophilic attack and cyclization to form the isoindoline-1,3-dione ring system. This method, described in academic literature, allows for the synthesis of substituted derivatives with various R1 groups (H, F, benzyl, alkyl, alkenyl, or alkynyl).

Additional Synthetic Routes

a. Microwave-Assisted Synthesis:

  • Procedure G1 involves dissolving 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione in formic acid under nitrogen atmosphere.
  • Microwave irradiation at 110°C for 1 hour accelerates the formation of the core structure, followed by purification via silica gel chromatography.

b. Substituted Derivative Synthesis:

  • Using substituted isobenzofuran-1,3-diones and 3-aminopiperidine-2,6-dione hydrochloride in acetic acid at elevated temperatures (around 120°C) yields substituted analogs.
  • Hydrogenation of nitro derivatives over Pd/C provides access to reduced amine derivatives for further functionalization.

Data Tables Summarizing Reaction Conditions

Method Starting Material Solvent Cyclization Agent Temperature Time Yield Notes
1 N-(3-Aminophthaloyl)-glutamine + CDI Acetonitrile CDI 80–87°C 1–5 h High Scalable, suitable for large-scale production
2 3-Aminophthalic acid + 3-aminoglutarimide Acetic acid None 120°C Overnight Moderate Good for substituted derivatives
3 4-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione Formic acid None Microwave at 110°C 1 h High Rapid synthesis, suitable for modifications

Research Discoveries and Innovations

Recent research emphasizes improved cyclization efficiencies , scalability , and functional group tolerance . For example:

  • Use of CDI as a cyclizing reagent provides a clean, high-yield route with minimal byproducts, as detailed in patent US20070004920A1.
  • Microwave-assisted synthesis accelerates the formation of the core compound, reducing reaction times from hours to minutes, as demonstrated in academic studies.
  • Substituted derivatives synthesized via these methods exhibit enhanced biological activity, expanding the therapeutic potential of the compound.

Notes on Synthesis Optimization

  • Choice of solvent significantly impacts yield and purity; acetonitrile and N-methyl pyrrolidinone are preferred for their polarity and boiling points.
  • Reaction temperature and time should be optimized based on scale, with reflux conditions favoring higher yields.
  • Purification typically involves column chromatography or recrystallization, ensuring pharmaceutical-grade purity.

Chemical Reactions Analysis

Core Cyclization Reactions

The compound’s synthesis relies on cyclization reactions to form its isoindoline-1,3-dione core. A widely documented method involves reacting 3-aminophthalic acid with 3-aminoglutarimide derivatives using 1,1'-carbonyldiimidazole (CDI) as a coupling agent .

Reaction ParameterCondition/Value
SolventAcetonitrile, THF, NMP
Temperature80–87°C (reflux)
Time1–5 hours
Molar Ratio (Substrate : CDI)1:1 → 1:1.5
Yield75–92% (patent data)

This reaction proceeds via nucleophilic attack by the amine group on the electrophilic carbonyl carbon of CDI, followed by intramolecular cyclization to form the isoindoline ring .

Amine-Functionalized Side Chain Reactivity

The 3-aminopropylamino side chain participates in reactions typical of primary amines:

a) Acylation

The terminal amine undergoes acylation with activated esters (e.g., acetyl chloride, succinic anhydride):
Example Reaction :
Compound+Ac2OEt3NAcetylated Derivative\text{Compound} + \text{Ac}_2\text{O} \xrightarrow{\text{Et}_3\text{N}} \text{Acetylated Derivative}

  • Conditions: Room temperature, dichloromethane, catalytic triethylamine.

  • Applications: Used to modify solubility or conjugate with targeting molecules.

b) Schiff Base Formation

Reacts with aldehydes/ketones to form imines:
R–CHO+Primary AmineR–CH=N–(Compound)\text{R–CHO} + \text{Primary Amine} \rightarrow \text{R–CH=N–(Compound)}

  • Documented with benzaldehyde and pyridoxal phosphate.

  • These intermediates are critical for synthesizing hydrazone-linked prodrugs.

Diketone and Piperidinone Reactivity

The 2,6-dioxopiperidin-3-yl and isoindoline-1,3-dione groups enable:

a) Nucleophilic Additions

The electron-deficient diketone carbons undergo Michael additions with nucleophiles (e.g., thiols, amines):
Example : Reaction with cysteamine:
Compound+HS–CH2CH2–NH2Thioether Adduct\text{Compound} + \text{HS–CH}_2\text{CH}_2\text{–NH}_2 \rightarrow \text{Thioether Adduct}

  • Applied to enhance water solubility or introduce redox-sensitive linkages .

b) Ring-Opening Reactions

The piperidinone ring opens under basic or acidic conditions:

  • Base-Mediated : Hydrolysis to form a dicarboxylic acid derivative .

  • Acid-Mediated : Cleavage to generate glutarimide fragments .

Salt Formation and Stabilization

The primary amine forms stable salts with acids, improving crystallinity and bioavailability:

Acid UsedSalt TypeConditions
HClHydrochloride0–22°C, ether solvent
Trifluoroacetic AcidTrifluoroacetateRoom temperature

The hydrochloride salt (CAS 2154342-45-5) is the most common pharmaceutical form .

Functionalization for Pharmacological Optimization

Reactions are tailored to enhance therapeutic properties:

Modification TypeReagent/ApproachBiological Impact
PEGylationPolyethylene glycolExtended half-life
BiotinylationBiotin-NHS esterDiagnostic targeting
Peptide ConjugationCarbodiimide couplingTissue-specific delivery

These derivatives are pivotal in developing Cereblon (CRBN)-targeting proteolysis-targeting chimeras (PROTACs).

Stability Under Physiological Conditions

The compound undergoes pH-dependent degradation:

ConditionDegradation PathwayHalf-Life (37°C)
pH < 3Hydrolysis of diketone2.1 hours
pH 7.4 (PBS)Oxidative deamination12.4 hours
pH > 10Ring-opening of piperidinone0.8 hours

Data suggest formulation at neutral pH with antioxidants for optimal stability .

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, isoindoline derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound may exhibit similar activities, making it a candidate for drug discovery.

Medicine

Medicinally, compounds with similar structures have been investigated for their anti-inflammatory, anticancer, and antimicrobial properties. This compound may have potential therapeutic applications in these areas.

Industry

In the industrial sector, such compounds can be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of “4-((3-Aminopropyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione” would depend on its specific interactions with biological targets. Generally, isoindoline derivatives may interact with enzymes or receptors, modulating their activity. The aminopropyl group may enhance binding affinity to specific targets, while the piperidine ring may contribute to the overall stability and bioavailability of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Modifications: Substituent Variations at the 4-Position

The 4-position of the isoindoline-1,3-dione core is a key site for structural diversification. Modifications here influence PROTAC linker flexibility, solubility, and binding affinity.

Table 1: Key Analogs and Their Structural Features
Compound Name Substituent at 4-Position Molecular Weight (g/mol) Key Applications Evidence ID
4-((3-Aminopropyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione 3-Aminopropyl chain 356.36 PROTAC linker for CRBN recruitment
4-((6-Aminohexyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione 6-Aminohexyl chain 386.44 Extended linker for improved flexibility in PROTACs
4-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione Amino group (-NH2) 287.26 Base structure without linker; limited to direct CRBN binding
4-((6-Azidohexyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione 6-Azidohexyl chain 412.41 Click chemistry conjugation via azide group
(S)-2-(2,6-Dioxopiperidin-3-yl)-4-((2-fluoro-4-((3-morpholinoazetidin-1-yl)methyl)benzyl)amino)isoindoline-1,3-dione Fluorinated benzyl-morpholinoazetidine substituent ~560 (estimated) Enhanced solubility and target specificity for hematological cancers

Linker Chain Length and Functionalization

  • C3 vs. C6 Chains: The 3-aminopropyl chain (C3) in the parent compound provides moderate flexibility, while analogs like 4-((6-aminohexyl)amino)-...
  • Azide-Functionalized Linkers: Compounds like 4-((6-azidohexyl)amino)-... enable bioorthogonal click chemistry (e.g., with alkynes), facilitating modular PROTAC assembly .
  • Methylated Piperidine: Derivatives such as 4-((6-aminohexyl)amino)-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione introduce N-methylation to the dioxopiperidine ring, which may alter CRBN binding kinetics .

Biological Activity

4-((3-Aminopropyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride, also referred to as PomThalidomide or 4-APIN, is a synthetic compound that has garnered significant attention in pharmacological research due to its unique biological activities and potential therapeutic applications. This compound is characterized by a complex molecular structure that includes an isoindoline core, a piperidine ring, and an amino propyl side chain, with the molecular formula C16H19ClN4O4C_{16}H_{19}ClN_{4}O_{4} and a molecular weight of approximately 366.81 g/mol .

Biological Activity

The biological activity of 4-APIN is primarily attributed to its role as an E3 ubiquitin ligase ligand , particularly targeting Cereblon. This interaction is crucial for the targeted degradation of specific proteins within cells, which is a promising strategy in drug development for various diseases, including cancer and autoimmune disorders .

While the exact mechanism of action for 4-APIN remains under investigation, it is believed to share similarities with Thalidomide, known for its immunomodulatory properties. Research suggests that 4-APIN may influence the production of inflammatory cytokines and promote angiogenesis, which are vital processes in tumor progression and immune response . The compound's ability to inhibit specific signaling pathways involved in tumor growth further underscores its potential as an anti-cancer agent .

Therapeutic Applications

Research indicates that 4-APIN may be effective in treating a variety of conditions:

  • Cancer : Studies have shown that 4-APIN can inhibit various cancer cell lines, promoting apoptosis and potentially enhancing the efficacy of existing cancer therapies .
  • Inflammatory Diseases : The compound has demonstrated potential in reducing levels of tumor necrosis factor-alpha (TNF-α), which is implicated in several inflammatory disorders .
  • Autoimmune Disorders : Its immunomodulatory effects suggest potential applications in treating diseases such as lupus and rheumatoid arthritis .

Case Studies and Research Findings

Several studies have explored the biological activity of 4-APIN:

  • Cancer Cell Line Studies : A study involving multiple cancer cell lines revealed that treatment with 4-APIN led to significant reductions in cell viability and induced apoptosis through the activation of caspases .
  • Immunomodulation : In vitro assays demonstrated that 4-APIN could enhance the activity of immune cells against tumor cells, suggesting its role as an adjunct therapy in cancer treatment .
  • Animal Models : Preclinical studies using mouse models indicated that 4-APIN effectively reduced tumor size and improved survival rates when combined with other chemotherapeutic agents .

Synthesis Methods

The synthesis of 4-APIN has been documented through various methods, focusing on optimizing yield and purity. Common approaches include:

  • Chemical Synthesis : Utilizing established protocols for creating isoindoline derivatives, researchers have developed efficient routes for producing high-purity 4-APIN suitable for biological testing .
Synthesis MethodYieldPurityReference
Method A85%>95%
Method B75%>90%

Q & A

Q. What are the recommended synthetic routes for 4-((3-Aminopropyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, and what critical parameters influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with phthalimide derivatives and functionalizing the piperidine-2,6-dione core. Key steps include:

Condensation reactions : Use of aldehydes (e.g., indolecarbaldehyde) in ethanol with catalytic NaOH for 48 hours at room temperature to form intermediates .

Amine coupling : Introduction of the 3-aminopropyl group via nucleophilic substitution or reductive amination under inert atmospheres to prevent oxidation .
Critical parameters:

  • Temperature control : Exothermic reactions require cooling to avoid side products.
  • Catalyst selection : NaOH or KOH for base-mediated reactions; Pd/C for hydrogenation steps .
  • Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization from ethanol/water mixtures .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the compound’s structural integrity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm regiochemistry of the isoindoline-dione and piperidine rings. Aromatic protons appear as multiplet signals at δ 7.2–7.8 ppm, while the piperidine NH resonates at δ 6.5–7.0 ppm .
  • Infrared Spectroscopy (IR) : Stretching vibrations for C=O (1700–1750 cm1^{-1}) and NH2_2 (3300–3500 cm1^{-1}) validate functional groups .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) assess purity (>95% by UV detection at 254 nm) .

Q. How should researchers address stability challenges during storage and handling of this compound?

  • Methodological Answer :
  • Storage : Store at 2–8°C in amber vials under inert gas (argon/nitrogen) to prevent photodegradation and hydrolysis .
  • Handling precautions : Use glove boxes for moisture-sensitive steps; avoid direct contact due to reproductive toxicity (H360 hazard classification) .
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring to establish shelf-life .

Advanced Research Questions

Q. What methodological approaches are recommended for polymorph screening and form validation?

  • Methodological Answer :
  • Screening : Use solvent evaporation (e.g., methanol, acetone) and cooling crystallization to generate polymorphs. Monitor supersaturation levels to favor specific forms .
  • Characterization :
  • X-ray Powder Diffraction (XRPD) : Compare experimental patterns with reference data (e.g., Form A: peaks at 2θ = 12.5°, 15.8°) .
  • Differential Scanning Calorimetry (DSC) : Identify melting endotherms (e.g., Form B: Tm = 215°C with ΔH = 120 J/g) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (weight loss <1% below 150°C indicates anhydrous forms) .

Q. How can researchers design experiments to resolve contradictions between in vitro bioactivity data and computational predictions?

  • Methodological Answer :
  • Iterative validation : Combine molecular docking (e.g., AutoDock Vina for proteasome binding) with surface plasmon resonance (SPR) to measure binding kinetics (KD_D) .
  • Statistical analysis : Apply factorial design (2k^k matrix) to test variables like pH, temperature, and co-solvents. Use ANOVA to identify significant factors affecting bioactivity .
  • Case study : If simulations predict high binding affinity but in vitro assays show low activity, check steric hindrance via X-ray crystallography of protein-ligand complexes .

Q. What advanced reactor configurations improve scalability of multi-step syntheses involving sensitive intermediates?

  • Methodological Answer :
  • Continuous-flow reactors : Enable precise temperature control (e.g., 0–5°C for diazotization steps) and reduce residence time of unstable intermediates .
  • Membrane separation : Use nanofiltration membranes (MWCO = 500 Da) to isolate intermediates without thermal degradation .
  • Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

Q. How do modifications to the aminopropyl side chain influence proteasome binding affinity and degradation selectivity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Synthesize analogs with varying chain lengths (e.g., ethyl vs. pentyl) and measure IC50_{50} values against 20S proteasome .
  • Crystallography : Resolve co-crystal structures (PDB ID) to identify hydrogen bonds between the aminopropyl group and Thr1 residue of the proteasome .
  • Computational modeling : Free energy perturbation (FEP) calculations predict ΔΔG changes for side chain modifications .

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